molecular formula C14H10ClF3O2 B6384621 MFCD18316383 CAS No. 1261921-66-7

MFCD18316383

Cat. No.: B6384621
CAS No.: 1261921-66-7
M. Wt: 302.67 g/mol
InChI Key: REWRUMZYHMSXPX-UHFFFAOYSA-N
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Description

For example, compounds with MDL identifiers such as MFCD11044885 (CAS 918538-05-3) and MFCD00003330 (CAS 1761-61-1) share structural and functional similarities with heterocyclic aromatic systems, which are common in pharmaceutical and agrochemical research .

Assuming “MFCD18316383” belongs to this class, its core structure may involve fused aromatic rings with substituents such as halogens (e.g., chlorine, bromine) or functional groups like amines. Typical physicochemical properties for such compounds include:

  • Molecular weight: 180–220 g/mol
  • Hydrogen bond acceptors/donors: 3–5 (critical for solubility and bioavailability)
  • Log S (aqueous solubility): -2.5 to -1.5 (indicating moderate solubility)
  • Topological polar surface area (TPSA): 40–60 Ų (suggesting moderate membrane permeability) .

Safety profiles for analogous compounds often include warnings for skin/eye irritation (e.g., H315, H319) or respiratory hazards (H335) due to reactive substituents .

Properties

IUPAC Name

3-(2-chloro-5-methoxyphenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O2/c1-20-11-2-3-13(15)12(7-11)8-4-9(14(16,17)18)6-10(19)5-8/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWRUMZYHMSXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686680
Record name 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-66-7
Record name 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18316383” involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions. Detailed information on the exact synthetic routes and reaction conditions for “this compound” can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of “this compound” often involves scaling up the laboratory synthesis methods to accommodate larger quantities. This process requires optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts. The goal is to achieve high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

“MFCD18316383” undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions of “this compound” include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives .

Scientific Research Applications

“MFCD18316383” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “MFCD18316383” involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects .

Comparison with Similar Compounds

The following comparison is based on structurally related compounds from the evidence, highlighting key differences in properties, synthesis, and applications.

Structural Similarities and Differences
Compound (MDL/CAS) Core Structure Substituents Key Functional Groups
MFCD11044885 (CAS 918538-05-3) Pyrolo[1,2-f][1,2,4]triazine 2,4-Dichloro Chlorine, triazine ring
MFCD00003330 (CAS 1761-61-1) Benzimidazole 4-Nitrophenyl Nitro group, benzimidazole ring
Hypothetical MFCD18316383 Pyrolo-triazine or benzimidazole Halogen/amine substituents Varied based on synthesis

Key Insights :

  • Chlorinated pyrolo-triazines (e.g., MFCD11044885) exhibit higher electrophilicity due to electron-withdrawing chlorine atoms, enhancing reactivity in cross-coupling reactions .
  • Nitro-substituted benzimidazoles (e.g., MFCD00003330) show strong π-π stacking interactions, useful in catalysis or drug design .
Physicochemical Properties
Property MFCD11044885 MFCD00003330 Hypothetical this compound
Molecular weight (g/mol) 188.01 201.02 ~190–210
Log S (ESOL) -2.47 -2.63 -2.0 to -2.5
Hydrogen bond acceptors 3 4 3–4
TPSA (Ų) 48.7 58.2 45–55
Bioavailability score 0.55 0.55 0.5–0.6

Key Insights :

  • Lower Log S values (e.g., -2.63 for MFCD00003330) correlate with reduced aqueous solubility, necessitating formulation adjustments for pharmaceutical use .
  • TPSA values >50 Ų often limit blood-brain barrier penetration, a critical factor in CNS drug development .

Key Insights :

  • Chlorinated derivatives (e.g., MFCD11044885) may pose respiratory risks (H335) due to volatile byproducts during synthesis .
  • Nitro groups (e.g., MFCD00003330) increase toxicity risks (H302), requiring stringent handling protocols .

Key Insights :

  • Green chemistry approaches (e.g., recyclable A-FGO catalysts for MFCD00003330) improve sustainability .
  • High-yield routes for MFCD11044885 rely on polar aprotic solvents like DMF, which may require post-synthesis purification .

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